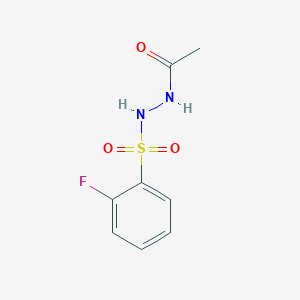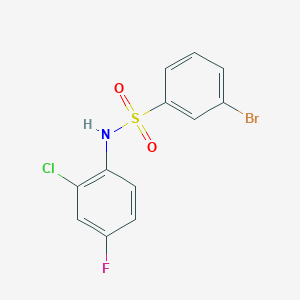![molecular formula C14H12ClNO4S B7638105 3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B7638105.png)
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-Chloro-2-methylphenyl)sulfamoyl]benzoic acid, also known as N-(4-Chloro-2-methylphenyl)-3-sulfamoylbenzoic acid (CSB), is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. CSB has been found to exhibit several biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
作用機序
The mechanism of action of CSB involves the inhibition of several key enzymes and signaling pathways. CSB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. CSB also inhibits the activity of 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, another class of pro-inflammatory mediators. Furthermore, CSB has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CSB has been found to have several biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory diseases. Additionally, CSB has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. CSB has also been shown to improve insulin sensitivity and glucose uptake, making it a potential therapeutic agent for the treatment of diabetes.
実験室実験の利点と制限
CSB has several advantages for lab experiments. It is easy to synthesize and purify, making it a cost-effective and efficient process for large-scale production. Additionally, CSB has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. However, there are some limitations to using CSB in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Furthermore, CSB has been found to exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for research on CSB. One potential area of research is the development of CSB analogs with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the precise mechanism of action of CSB and its potential therapeutic applications. Furthermore, the use of CSB in combination with other drugs or therapies should be explored to determine its potential synergistic effects. Overall, CSB has great potential as a therapeutic agent, and further research is needed to fully understand its biological activities and clinical applications.
合成法
The synthesis of CSB involves the reaction of 4-chloro-2-methylbenzenesulfonamide with 3-bromobenzoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques. This method has been optimized to produce high yields of pure CSB, making it a cost-effective and efficient process for large-scale production.
科学的研究の応用
CSB has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. CSB has also been shown to have anti-cancer effects by inhibiting the growth and proliferation of cancer cells. Additionally, CSB has been found to have anti-diabetic effects by improving insulin sensitivity and glucose uptake.
特性
IUPAC Name |
3-[(4-chloro-2-methylphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S/c1-9-7-11(15)5-6-13(9)16-21(19,20)12-4-2-3-10(8-12)14(17)18/h2-8,16H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSUGFGUJAKPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2,2-diphenylacetate](/img/structure/B7638044.png)
![7-Hydroxy-4-[[(4-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7638046.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 2-(4-chlorophenyl)acetate](/img/structure/B7638050.png)

![4-[[(3-Fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B7638061.png)
![N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]thiophene-2-carboxamide](/img/structure/B7638071.png)


![4-[(3,4-Dichlorophenyl)sulfamoyl]benzoic acid](/img/structure/B7638085.png)



